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Compound of Interest

Compound Name: Parconazole

Cat. No.: B1225723

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of
Parconazole, a broad-spectrum imidazole antifungal agent, in various animal models. The
information is compiled from regulatory summaries and toxicological studies to guide
researchers in designing preclinical experiments.

Mechanism of Action

Parconazole, like other azole antifungals, functions by inhibiting the fungal cytochrome P450-
dependent enzyme 14a-demethylase. This enzyme is critical for the conversion of lanosterol to
ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol
synthesis, Parconazole compromises the integrity and function of the fungal cell membrane,
leading to the inhibition of fungal growth.

Data Presentation: Toxicology and
Pharmacokinetics

The following tables summarize the key quantitative data from toxicology and pharmacokinetic
studies of Parconazole in various animal models.

Table 1: Acute and Repeated-Dose Toxicity of Parconazole

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1225723?utm_src=pdf-interest
https://www.benchchem.com/product/b1225723?utm_src=pdf-body
https://www.benchchem.com/product/b1225723?utm_src=pdf-body
https://www.benchchem.com/product/b1225723?utm_src=pdf-body
https://www.benchchem.com/product/b1225723?utm_src=pdf-body
https://www.benchchem.com/product/b1225723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Key
Parameter Species Route Value Observatio Reference
ns
Acute Toxicity ~ Various | 200 - 550 Low acute 1]
ra
(LD50) (unspecified) mg/kg bw toxicity.
Repeated- Study was
o _ NOEL: ~40
Dose Toxicity  Rat Oral (in feed) poorly [1]
mg/kg bw/day
(13 weeks) reported.
Signs of
toxicity
included
reduced body
Repeated- ]
o NOEL: 10 weight,
Dose Toxicity Dog Oral ] [1]
mg/kg bw/day cholestasis,
(12 months) q
an

hepatocellula
;

pigmentation.

Table 2: Reproductive and Developmental Toxicity of Parconazole
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. Dosing Key
Study Type Species . NOEL L Reference
Regimen Findings
Decreased
pregnancy
rates at 40
10 and 40
. mg/kg
Embryotoxicit ] mg/kg bw/day
Rabbit - bw/day. No [1]
y (oral gavage

teratogenic or
for 12 days)

embryotoxic
effects
observed.
Decreased
litter size at
400 and 1600
mg/kg.

Fertility and -g J

100, 400, and Higher
General 8 mg/kg
] Rat 1600 mg/kg percentage of  [1]
Reproductive ) bw/day o
(in feed) stillbirths at

Performance
these doses.
No
teratogenic
effects.

Table 3: Mutagenicity Studies of Parconazole
Test Type Species Result Reference
Micronucleus Test Rat Not mutagenic [1]
_ Mouse (male and _
Dominant Lethal Test Not mutagenic [1]

female)

Table 4: Limited Pharmacokinetic Parameters of Parconazole
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T1/2
T1/2 (total
] (parent ] ] Referenc
Species Dose Route Cmax radioactiv
compoun e
ity)
d)
Guinea 13 mg/kg ) 108
Oral 2.28 yg/mL 74 minutes ] [1]
Fowl bw minutes
Limited
Dog - - data - - [1]
available

Note: The available pharmacokinetic data for Parconazole is limited, and definitive conclusions
on its absorption, distribution, metabolism, and excretion cannot be made without further
studies.[1]

Experimental Protocols

The following are detailed methodologies for key experiments based on the available data for
Parconazole and standard toxicological study designs.

Acute Oral Toxicity Study (LD50 Determination)

e Objective: To determine the median lethal dose (LD50) of Parconazole following a single
oral administration.

e Animal Model: At least two mammalian species are recommended (e.g., rats and mice).
o Methodology:
o Healthy, young adult animals are fasted overnight prior to dosing.

o Parconazole is administered orally by gavage. The vehicle should be inert (e.qg., corn oil,
0.5% carboxymethylcellulose).

o Arange of doses, determined from preliminary range-finding studies, is administered to
different groups of animals.
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[e]

Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to
14 days.

[e]

Body weights are recorded prior to dosing and at study termination.

o

A gross necropsy is performed on all animals.

[¢]

The LD50 is calculated using a recognized statistical method.

Repeated-Dose Oral Toxicity Study (Subchronic)

» Objective: To evaluate the potential adverse effects of Parconazole following repeated oral
administration over a period of 13 weeks (in rats) or 12 months (in dogs).

e Animal Model: Rat (e.g., Sprague-Dawley) and Dog (e.g., Beagle).

o Methodology:
o At least three dose levels and a control group are used.
o Parconazole is administered daily, either mixed in the feed or by oral gavage.
o Observations:

» Clinical signs of toxicity are recorded daily.

Body weight and food consumption are measured weekly.

Ophthalmological examinations are performed prior to the study and at termination.

Hematology and clinical chemistry parameters are assessed at specified intervals.

Urinalysis is conducted at specified intervals.
o At Termination:
= A complete necropsy is performed.

= Organ weights are recorded.
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» A comprehensive set of tissues is collected for histopathological examination.

o The No-Observed-Adverse-Effect Level (NOEL) is determined.

Reproductive and Developmental Toxicity Study

o Objective: To assess the effects of Parconazole on fertility, reproductive performance, and
embryonic/fetal development.

e Animal Model: Rat and Rabbit.
e Methodology (Rat - Fertility and General Reproduction):

o Parconazole is administered to male and female rats for a specified period before mating,
during mating, and for females, throughout gestation and lactation.

o Parameters evaluated include mating performance, fertility, gestation length, parturition,
and litter size.

o Pups are examined for viability, clinical signs, and body weight gain.
o Methodology (Rabbit - Embryotoxicity):
o Pregnant rabbits are administered Parconazole during the period of organogenesis.
o Does are observed for clinical signs of toxicity.
o Prior to term, fetuses are delivered by Caesarean section.
o Fetuses are examined for external, visceral, and skeletal abnormalities.

Mutagenicity Assays

» Objective: To evaluate the potential of Parconazole to induce gene mutations or
chromosomal damage.

 In Vivo Micronucleus Test (Rat):

o Animals are treated with Parconazole, typically on two consecutive days.
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o Bone marrow is collected from the femur at appropriate times after the last dose.
o Bone marrow smears are prepared and stained.

o The frequency of micronucleated polychromatic erythrocytes is determined.

 In Vivo Dominant Lethal Test (Mouse):

Male mice are treated with Parconazole.

[¢]

Treated males are mated with untreated females over several weeks.

[¢]

[e]

Females are euthanized mid-term of pregnancy.

The number of corpora lutea, and viable and non-viable implants are counted to determine

o

the dominant lethal mutation rate.
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Caption: Mechanism of action of Parconazole and other azole antifungals.

Experimental Workflow: Repeated-Dose Toxicity Study
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Caption: General workflow for a repeated-dose toxicity study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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